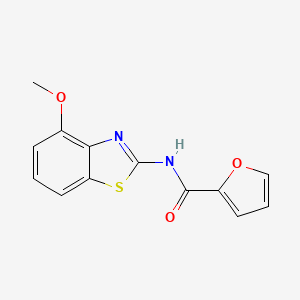

N-(4-甲氧基-1,3-苯并噻唑-2-基)呋喃-2-甲酰胺

描述

“N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . New structural hybrids of benzofuroxan and benzothiazole derivatives have also been synthesized by nucleophilic aromatic substitution .Molecular Structure Analysis

Benzothiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Benzothiazole derivatives exhibit remarkable and prevalent biological and pharmacological activities against different types of tumours and cancer cell lines . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure and substituents . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学研究应用

抗结核活性

苯并噻唑衍生物已显示出作为抗结核剂的希望。最近的合成进展突出了它们对结核分枝杆菌 (M. tuberculosis) 的抑制活性。这些化合物通过多种途径合成,包括重氮偶联、Knoevenagel 缩合和分子杂交技术。研究人员将它们的抑制浓度与标准参考药物进行了比较,揭示了对结核分枝杆菌的有效抑制。此外,分子对接研究还探索了它们与目标酶 DprE1 的相互作用。

抗菌特性

噻唑类化合物,包括苯并噻唑类,表现出抗菌活性。例如,已评估 2,4-二取代噻唑的抑制效果。 化合物 4,带有 3,4-二甲氧基苯基部分,对微生物菌株表现出有效活性 。此类化合物可在对抗细菌和真菌感染中找到应用。

DNA 旋轉酶抑制

苯并噻唑衍生物已被研究为 DNA 旋轉酶 B 抑制剂。这些酶在细菌 DNA 复制和转录中起着至关重要的作用。 通过靶向 DNA 旋轉酶,苯并噻唑破坏细菌生长和增殖 。这种特性使它们成为抗菌药物开发的潜在候选者。

氧化还原酶抑制

某些从苯并噻唑衍生的哌嗪铬-2-酮衍生物表现出抗菌活性。 对接模拟表明这些化合物与氧化还原酶相互作用,通过疏水相互作用稳定酶-抑制剂复合物 。这表明它们具有作为抗菌剂的潜力。

合成方法

苯并噻唑可以通过碱促进的分子内 C-S 键偶联环化,从 N'-取代的 N-(2-卤代苯基)硫脲或 N-(2-卤代苯基)硫酰胺有效地合成 。这种方法为获得多种苯并噻唑衍生物提供了一条便捷途径。

未来方向

Benzothiazole derivatives have shown promise in various fields, particularly in drug discovery and development due to their broad spectrum of biological activities . Future research may focus on further exploring their potential uses, improving their synthesis methods, and gaining a deeper understanding of their mechanisms of action.

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are designed and synthesized for their potential activity against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been reported to affect various biochemical pathways, leading to the inhibition of mycobacterium tuberculosis growth .

Result of Action

Benzothiazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis .

属性

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c1-17-8-4-2-6-10-11(8)14-13(19-10)15-12(16)9-5-3-7-18-9/h2-7H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBCLMXRCCYVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(benzyloxy)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2357132.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)

![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)

![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)